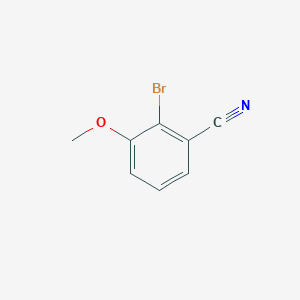

2-Bromo-3-methoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKUIMZTAJYITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Synthesis of 2-Bromo-3-methoxybenzonitrile

Abstract

2-Bromo-3-methoxybenzonitrile is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its specific substitution pattern makes it an ideal building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis of this compound from the readily available precursor, 3-methoxybenzonitrile. We will delve into the mechanistic principles governing the reaction's regioselectivity, present a detailed and field-proven experimental protocol, and discuss essential safety and handling considerations. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for preparing this important chemical intermediate.

Mechanistic Insights: The Logic of Regioselectivity

The synthesis of this compound from 3-methoxybenzonitrile is achieved through an electrophilic aromatic substitution (EAS) reaction. The success of this synthesis hinges on controlling the regioselectivity—directing the incoming bromine electrophile to the desired position on the benzene ring. The outcome is governed by the electronic effects of the two substituents already present: the methoxy (-OCH₃) group and the cyano (-CN) group.[1][2]

-

The Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. The oxygen atom's lone pairs can donate electron density into the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) that forms during the substitution. This stabilization is most effective when the electrophile attacks at the positions ortho or para to the methoxy group.

-

The Cyano Group (-CN): This is a strongly deactivating, meta-directing group. The nitrile is highly electronegative and withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. It directs incoming electrophiles to the meta position, as this is the least destabilized position for the arenium ion intermediate.

Synergistic Directing Effects:

In 3-methoxybenzonitrile, these two groups work in concert to favor bromination at the C2 position.

-

The powerful ortho, para-directing methoxy group strongly activates the C2, C4, and C6 positions.

-

The deactivating cyano group directs to the C5 position (meta to itself), but more importantly, it strongly deactivates the positions ortho (C2, C4) and para (C6) to it.

The position C2 is ortho to the strongly activating methoxy group and meta to the deactivating cyano group. This makes it the most electron-rich and sterically accessible position for electrophilic attack. The C4 and C6 positions are also activated by the methoxy group, but they are simultaneously deactivated by the cyano group, making them less favorable sites for substitution. This synergy results in a highly regioselective bromination to yield the desired this compound.[1]

Caption: Figure 1: Mechanism of Electrophilic Bromination.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the bromination of 3-methoxybenzonitrile using N-Bromosuccinimide (NBS), a common and effective brominating agent that is safer and easier to handle than elemental bromine.[3] The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or a chlorinated solvent.[3]

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 3-Methoxybenzonitrile | 133.15 | 5.00 g | 37.55 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 7.00 g | 39.33 | 1.05 |

| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |

| Deionized Water | - | 250 mL | - | - |

| Ethyl Acetate | - | 150 mL | - | - |

| Saturated Sodium Bicarbonate (aq) | - | 50 mL | - | - |

| Saturated Sodium Chloride (Brine) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | - | ~5 g | - | - |

Step-by-Step Methodology

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzonitrile (5.00 g, 37.55 mmol).

-

Dissolution: Add N,N-Dimethylformamide (50 mL) to the flask and stir the mixture at room temperature until all the solid has dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Once cooled, add N-Bromosuccinimide (7.00 g, 39.33 mmol) to the reaction mixture in small portions over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing 250 mL of ice-cold deionized water. A precipitate should form. Stir this slurry for 30 minutes.

-

Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Sources

An In-depth Technical Guide to the Starting Materials and Synthesis of 2-Bromo-3-methoxybenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways to 2-Bromo-3-methoxybenzonitrile, a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. We will dissect the primary synthetic strategies, focusing on the selection of starting materials and the underlying chemical principles that govern reaction outcomes. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into optimizing the synthesis for yield, purity, and scalability. We will compare two principal routes: the regiochemically precise Sandmeyer reaction and the more direct, yet complex, electrophilic aromatic bromination. Each pathway is evaluated for its merits and challenges, culminating in a definitive recommendation supported by detailed experimental protocols and mechanistic diagrams.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic building block. Its unique substitution pattern—featuring a bromine atom, a methoxy group, and a nitrile group in a specific arrangement—makes it an invaluable precursor for constructing complex molecular architectures. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitrile moiety can be readily transformed into other critical functional groups such as carboxylic acids or primary amines.[1][2][3] This trifecta of reactivity allows for the efficient and strategic elaboration of the core scaffold, positioning it as a sought-after intermediate in medicinal chemistry and materials science.

The successful synthesis of this target molecule is therefore of paramount importance. The primary challenge lies in achieving the desired 2-bromo substitution pattern with high regioselectivity, avoiding the formation of unwanted isomers that complicate purification and reduce overall process efficiency. This guide will explore the most viable synthetic strategies, starting from commercially available materials, to address this challenge directly.

Overview of Primary Synthetic Strategies

Two logical and fundamentally different strategies emerge for the synthesis of this compound. The choice between them hinges on a trade-off between the directness of the approach and the predictability of its outcome.

-

Route A: The Sandmeyer Reaction. This classic transformation involves the conversion of a primary aromatic amine into a diazonium salt, which is subsequently displaced by a bromide ion.[4][5] This multi-step but highly reliable pathway begins with 2-Amino-3-methoxybenzonitrile.

-

Route B: Electrophilic Aromatic Bromination. This approach attempts the direct bromination of the aromatic ring of 3-methoxybenzonitrile.[6][7] While more atom-economical in theory, its success is entirely dependent on controlling the regioselectivity of the electrophilic attack.

The following diagram provides a high-level overview of these competing pathways.

Caption: High-level overview of the two primary synthetic routes.

In-Depth Analysis of Synthetic Pathways

Route A: The Sandmeyer Reaction - A Strategy of Precision

The Sandmeyer reaction is a cornerstone of aromatic chemistry, renowned for its ability to cleanly replace an amino group with a wide range of substituents, including halogens.[8][9] It is the preferred method when absolute regiochemical control is required.

Causality Behind the Choice: This route is chosen because the positions of the methoxy and nitrile groups are pre-defined in the starting material, 2-Amino-3-methoxybenzonitrile. The subsequent diazotization and substitution occur exclusively at the position of the amino group, guaranteeing the formation of the desired 2-bromo isomer without contamination from other regioisomers.

Mechanism: The reaction proceeds via a two-stage, one-pot process.

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (typically HBr for bromination), at low temperatures (0-5 °C).[9][10] This converts the highly basic amino group into an exceptionally good leaving group: dinitrogen gas (N₂).

-

Copper(I)-Catalyzed Halogenation: The resulting diazonium salt is then decomposed in the presence of a copper(I) bromide (CuBr) catalyst. The mechanism is believed to involve a single-electron transfer (SET) from Cu(I) to the diazonium salt, generating an aryl radical, N₂, and a Cu(II) species.[4][5][11] The aryl radical then abstracts a bromine atom from the Cu(II) halide complex to yield the final product and regenerate the Cu(I) catalyst.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. researchgate.net [researchgate.net]

- 7. Bromination - Common Conditions [commonorganicchemistry.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 11. jk-sci.com [jk-sci.com]

2-Bromo-3-methoxybenzonitrile chemical properties and reactivity

An In-Depth Technical Guide to 2-Bromo-3-methoxybenzonitrile: Properties, Reactivity, and Synthetic Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a trifunctional chemical intermediate of significant value in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between the compound's structure and its chemical behavior. We will examine its physicochemical properties, delve into its nuanced reactivity, and provide field-proven experimental protocols for its application in key synthetic transformations.

Core Physicochemical & Structural Characteristics

This compound (CAS No. 1261816-95-8) is a substituted aromatic compound featuring three distinct functional groups: a bromine atom, a methoxy group, and a nitrile group.[1][2] This specific arrangement provides multiple, electronically distinct handles for synthetic manipulation, making it a versatile building block for complex molecular architectures.[2]

The electronic character of the molecule is a product of the interplay between its substituents. The nitrile group acts as a moderate electron-withdrawing group through induction and resonance, influencing the reactivity of the aromatic ring. Conversely, the methoxy group is a strong electron-donating group via resonance, and the bromine atom is an ortho, para-director that deactivates the ring through induction. This intricate electronic balance is fundamental to understanding the compound's reactivity profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1261816-95-8 | [1][2] |

| Molecular Formula | C₈H₆BrNO | [1][2][3] |

| Molecular Weight | 212.04 g/mol | [1][2] |

| Boiling Point | 285.9 ± 30.0 °C (at 760 Torr) | [1] |

| Density | 1.56 ± 0.1 g/cm³ | [1] |

| Flash Point | 126.7 ± 24.6 °C | [1] |

| XLogP3 | 2.3 |[2] |

Spectral Data Analysis: A Structural Confirmation

While specific spectra for this exact isomer require experimental acquisition, a theoretical analysis based on its structure allows for the prediction of key characteristic signals essential for its identification.

-

¹H NMR Spectroscopy: The aromatic region would display a complex splitting pattern for the three adjacent protons on the benzene ring. The methoxy group would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR Spectroscopy: The spectrum would show eight distinct carbon signals. The nitrile carbon (C≡N) would appear in the 115-120 ppm range. The carbon attached to the bromine would be shifted, and the aromatic carbons would show shifts consistent with the electronic effects of the attached groups. The methoxy carbon would be observed around 55-60 ppm.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch would be prominent around 2220-2240 cm⁻¹. Other key signals would include C-O stretching for the methoxy group and various C-H and C=C stretching and bending vibrations from the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 211 and 213).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the ability to selectively address its three functional groups. The bromine atom is an excellent handle for cross-coupling reactions, the nitrile group can be transformed into other functionalities, and the aromatic ring itself can undergo substitution.

Caption: Key reactivity pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most common site for initial elaboration, primarily through palladium-catalyzed cross-coupling reactions. These methods are foundational in modern drug discovery for constructing complex molecular scaffolds.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester.[4][5][6][7] This reaction is widely used to synthesize biaryl compounds.[4] The choice of catalyst, ligand, and base is critical for achieving high yields.[4]

-

Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.[5][6] The base is crucial for activating the organoboron reagent to facilitate the transmetalation step.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.[9] This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.[10][11]

-

Causality: The catalytic cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex after oxidative addition. The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the final reductive elimination step, which can often be the rate-limiting step.[9] The electron-donating methoxy group on the substrate can make the oxidative addition step more challenging compared to electron-deficient aryl bromides, sometimes necessitating more active catalyst systems or higher temperatures.[9]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings generally resist nucleophilic attack, but this can be facilitated by the presence of strong electron-withdrawing groups.[12][13] In this compound, the nitrile group provides moderate activation. However, the powerful electron-donating methoxy group at the ortho position deactivates the ring towards nucleophilic attack, making SNAr reactions more challenging than on rings substituted with strongly deactivating groups like nitro groups.[14]

-

Causality: A successful SNAr reaction requires the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[14] The stability of this intermediate determines the reaction's feasibility. For this substrate, strong nucleophiles (e.g., alkoxides, thiolates) and potentially elevated temperatures would be necessary to overcome the deactivating effect of the methoxy group and drive the reaction forward.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into two other highly valuable functionalities: primary amines and carboxylic acids.[15][16]

-

Reduction to a Primary Amine: The nitrile can be reduced to a 2-(aminomethyl)-3-methoxy-bromobenzene. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel). This introduces a new basic center and a flexible linker into the molecule.

-

Hydrolysis to a Carboxylic Acid: Under either acidic or basic aqueous conditions with heating, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-bromo-3-methoxybenzoic acid. This provides an entry point for amide bond formation, esterification, or other reactions characteristic of carboxylic acids.[17]

Experimental Protocols

The following protocols are generalized starting points based on established methodologies for similar substrates. Optimization may be necessary to achieve desired yields and purity for specific applications.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Caption: General experimental workflow for Suzuki coupling reactions.[4]

-

Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 3-5 mol%, or Pd(OAc)₂ with a phosphine ligand).

-

Solvent Addition: Add a degassed solvent system, typically a mixture such as toluene/ethanol/water or dioxane/water.

-

Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to obtain the desired biaryl product.[4]

Protocol 2: General Procedure for Buchwald-Hartwig Amination[9]

-

Setup: In a glovebox or under an inert atmosphere, charge a flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.2-1.5 eq.).

-

Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction for the consumption of starting material by TLC or GC-MS.

-

Workup: After cooling, quench the reaction carefully with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate. Purify the crude material by column chromatography.

Safety and Handling

As with any halogenated aromatic compound, proper safety precautions are mandatory. While a specific safety data sheet (SDS) for this compound should always be consulted, data from closely related isomers provide a general hazard profile.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[18][19][20][21] Causes skin and serious eye irritation.[18][19][21] May cause respiratory irritation.[18][21]

-

Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[22]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[18][20] For powders, an appropriate dust mask may be required.[20]

-

Handling: Avoid contact with skin, eyes, and clothing.[23] Do not breathe dust or vapors.[23] Wash hands thoroughly after handling.[18] Keep away from heat and sources of ignition.[24]

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[22][23][24]

Conclusion

This compound is a strategically functionalized building block whose value is derived from the orthogonal reactivity of its constituent groups. The C-Br bond serves as a reliable anchor for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C and C-N bonds with high precision. The nitrile and methoxy groups, while influencing the electronic properties of the ring, also stand as latent functionalities for subsequent transformations. A thorough understanding of the electronic interplay between these groups is paramount for any scientist seeking to exploit this versatile intermediate for the synthesis of complex targets in pharmaceuticals, agrochemicals, and materials science.

References

-

This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2025). Chemsrc.com. [Link]

-

2-Bromo-3-methylbenzonitrile | C8H6BrN | CID 15469115. PubChem. [Link]

-

SAFETY DATA SHEET - 2-Bromo-5-methoxybenzonitrile. (2024). Fisher Scientific. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. (2015). Journal of Molecular Structure. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

-

SUPPORTING INFORMATION - Hiyama-type cross-coupling reaction of organosilanes with alkyl halides. (2018). The Royal Society of Chemistry. [Link]

-

This compound (C8H6BrNO). PubChemLite. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Nucleophilic Aromatic Substitution. BYJU'S. [Link]

-

The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis. atamankimya.com. [Link]

- Process for producing 2-bromo-5-methoxybenzyl bromide.

-

Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. (2023). YouTube. [Link]

-

7.1: Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts. [Link]

-

Spectral Information in PubChem. (2017). PubChem Blog. [Link]

-

Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. PrepChem.com. [Link]

-

2-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 22406175. PubChem. [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (2010). Journal of Raman Spectroscopy. [Link]

Sources

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - this compound (C8H6BrNO) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Buy 2-Amino-5-bromo-3-methoxybenzonitrile | 176718-54-0 [smolecule.com]

- 16. nbinno.com [nbinno.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 20. 3-ブロモ-2-メトキシベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 21. fishersci.se [fishersci.se]

- 22. static.cymitquimica.com [static.cymitquimica.com]

- 23. fishersci.com [fishersci.com]

- 24. Benzonitrile, 2-Amino-5-Bromo-3-Methoxy- | Properties, Uses, Safety, Supplier China | High Quality Chemical Intermediate [nj-finechem.com]

An In-depth Technical Guide to 2-Bromo-3-methoxybenzonitrile (CAS: 1261816-95-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methoxybenzonitrile is a substituted aromatic nitrile that has emerged as a valuable building block in modern organic synthesis. Its unique arrangement of a nitrile, a bromine atom, and a methoxy group on the benzene ring offers multiple reactive sites, making it a versatile precursor for the synthesis of complex heterocyclic scaffolds and other intricate molecular architectures. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the construction of pharmacologically relevant compounds.

Physicochemical Properties

This compound is a solid at room temperature, and its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1261816-95-8 |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.04 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 285.9 ± 30.0 °C at 760 mmHg |

| Density | 1.56 ± 0.1 g/cm³ |

Spectroscopic Data (Predicted)

¹H NMR Spectrum (Predicted)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The methoxy group will present as a singlet in the upfield region.

¹³C NMR Spectrum (Predicted)

The carbon NMR spectrum will display eight unique signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrile and bromine groups and the electron-donating effect of the methoxy group.

IR Spectrum (Predicted)

The infrared spectrum will be characterized by a strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2260 cm⁻¹. Other significant peaks will include C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O and C-Br stretching vibrations.

Mass Spectrum (Predicted)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the methoxy group, the nitrile group, and the bromine atom.

Synthesis and Reactivity

This compound is primarily utilized as a synthetic intermediate. Its reactivity is dictated by the interplay of its three functional groups:

-

The Nitrile Group: Can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions.

-

The Bromine Atom: Serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

-

The Aromatic Ring: Can undergo electrophilic aromatic substitution, with the directing effects of the existing substituents influencing the position of incoming groups.

Application in the Synthesis of Bicyclic Arylazepinone Compounds

A significant application of this compound is in the synthesis of bicyclic arylazepinone compounds. These scaffolds are of considerable interest in medicinal chemistry due to their presence in a variety of biologically active molecules with potential therapeutic applications in areas such as antipsychotics, analgesics, and cardiovascular diseases.

Experimental Protocol

The synthesis of a bicyclic arylazepinone derivative from this compound has been reported as follows:

-

To a 10 mL Schlenk tube under a nitrogen atmosphere, add 2-Methoxybenzyl alcohol (1.0 mmol), this compound (1.5 mmol), RuH₂(PPh₃)₄ (0.06 mmol), palladium acetate (0.1 mmol), 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene tetrafluoroborate (0.15 mmol), potassium tert-butoxide (2.0 mmol), and dioxane (5 mL).

-

Purge the reaction tube with nitrogen three times.

-

Heat the reaction mixture in an oil bath at 110°C with magnetic stirring for 20 hours.

-

After cooling to room temperature, add 3 mL of water to the reaction mixture.

-

Extract the organic phase with dichloromethane (3 x 5 mL).

-

Combine the organic phases, dry with anhydrous magnesium sulfate for 30 minutes, and filter.

-

Concentrate the filtrate using a rotary evaporator.

-

Recrystallize the resulting solid from dichloromethane to obtain the pure bicyclic arylazepinone product.

This procedure has been reported to yield the desired product in 91% yield.

Proposed Reaction Mechanism

The synthesis of the bicyclic arylazepinone likely proceeds through a palladium-catalyzed intramolecular C-H arylation. A plausible catalytic cycle is depicted below:

Introduction: Navigating the Isomeric Complexity of C8H6BrNO

An In-depth Technical Guide: Structural Analysis of Molecular Formula C8H6BrNO

The molecular formula C8H6BrNO presents a significant intellectual challenge for chemists and drug development professionals. While seemingly straightforward, this combination of atoms can yield a vast number of constitutional isomers, each with unique chemical, physical, and biological properties. The task of elucidating the precise structure of an unknown compound with this formula is not a matter of applying a single analytical technique, but rather a systematic, multi-faceted investigation where each piece of spectroscopic data informs and validates the next.

This guide eschews a rigid, templated approach. Instead, it presents a logical, field-proven workflow that mirrors the decision-making process of an experienced analytical scientist. We will journey from foundational calculations to the application of sophisticated spectroscopic techniques, demonstrating how to synthesize disparate data streams into a single, unambiguous structural assignment. Our central case study will focus on a plausible isomer, 5-bromoisatin, to provide concrete examples of data interpretation. The principles, protocols, and logical workflows detailed herein are universally applicable to any isomer of C8H6BrNO.

Chapter 1: The Foundational Blueprint - Degree of Unsaturation

Before any instrument is powered on, the first step is a simple but profoundly insightful calculation: the Degree of Unsaturation (DoU). This value represents the total number of rings and/or multiple bonds (double or triple) within the molecule and provides the fundamental constraints for any proposed structure.

The formula is: DoU = C - (H/2) - (X/2) + (N/2) + 1

Where:

-

C = number of carbon atoms

-

H = number of hydrogen atoms

-

X = number of halogen atoms (in this case, Br)

-

N = number of nitrogen atoms

For C8H6BrNO: DoU = 8 - (6/2) - (1/2) + (1/2) + 1 = 8 - 3 - 0.5 + 0.5 + 1 = 6

A DoU of 6 is a high value, immediately suggesting the presence of a complex, likely aromatic, system. For instance, a benzene ring accounts for 4 degrees of unsaturation (one ring and three double bonds). This calculation immediately rules out simple aliphatic structures and directs our analytical strategy toward techniques sensitive to aromatic and conjugated systems.

Chapter 2: Unveiling Mass and Halogen Identity - Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for determining the molecular weight and elemental formula. For a compound containing bromine, it offers a uniquely definitive signature.

Expertise in Action: The primary objective is to use High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass measurement, which can confirm the elemental composition. Critically, we will also examine the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (the M+ and M+2 peaks). The observation of this pattern is conclusive evidence for the presence of a single bromine atom in the molecule.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is required.

-

Ionization Source: Electrospray Ionization (ESI) is a common choice for polar, non-volatile compounds like many potential isomers of C8H6BrNO.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution can be directly infused or injected via a liquid chromatography system.[3]

-

Data Acquisition:

-

Mode: Acquire data in both positive and negative ion modes to maximize the chance of observing the molecular ion.

-

Mass Range: Set the acquisition range to m/z 100-500 to ensure capture of the molecular ion and potential fragments.

-

Resolution: Ensure the instrument is calibrated to provide a resolution of >10,000 to allow for accurate mass determination.

-

Data Presentation: Expected HRMS Data for 5-Bromoisatin

| Parameter | Expected Value | Interpretation |

| Calculated Mass [M+H]⁺ (C8H7⁷⁹BrNO)⁺ | 227.9709 | Accurate mass for the molecule with the ⁷⁹Br isotope. |

| Calculated Mass [M+H]⁺ (C8H7⁸¹BrNO)⁺ | 229.9688 | Accurate mass for the molecule with the ⁸¹Br isotope. |

| Observed Pattern | Two peaks at m/z ~228 and ~230 | Confirms the presence of one bromine atom. |

| Relative Intensity | ~1:1 | The near-equal intensity of the M+ and M+2 peaks is the characteristic signature of bromine.[2] |

Chapter 3: Identifying the Architectural Motifs - Infrared (IR) Spectroscopy

With the molecular formula confirmed, IR spectroscopy provides the first glimpse into the functional groups present. This technique is exceptionally sensitive to polar bonds and is invaluable for identifying carbonyls (C=O), N-H bonds, and other key structural motifs.

Expertise in Action: For a potential structure like 5-bromoisatin (an indole derivative), we anticipate several characteristic absorptions. The isatin core contains both a ketone and an amide (lactam) carbonyl group, which are expected to absorb in the 1650-1750 cm⁻¹ region.[4] The presence of an N-H bond in the five-membered ring should give rise to a distinct absorption around 3100-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The specific frequencies of the carbonyl groups can provide clues about the ring strain and electronic environment.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for rapid, high-quality analysis of solid samples.[3]

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean ATR crystal must be acquired before the sample spectrum.

-

Data Presentation: Expected IR Data for 5-Bromoisatin

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~3200 | Medium, Broad | N-H Stretch | Indicates the presence of a secondary amine or amide. |

| ~1735 | Strong | C=O Stretch (Ketone) | Suggests a ketone carbonyl, potentially within a five-membered ring. |

| ~1695 | Strong | C=O Stretch (Amide I) | Characteristic of a cyclic amide (lactam).[4] |

| ~1610, 1470 | Medium-Strong | C=C Aromatic Stretch | Confirms the presence of an aromatic ring. |

| ~3100-3000 | Weak-Medium | C-H Aromatic Stretch | Further evidence for an aromatic system. |

Chapter 4: Mapping the Skeleton - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. Through a combination of ¹H and ¹³C NMR, we can determine the connectivity of atoms and piece together the final structure.

Expertise in Action: The analysis of NMR spectra is a process of logical deduction.[5] For a structure like 5-bromoisatin, we would predict a specific set of signals.

-

¹H NMR: We expect to see signals only in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern on the benzene ring will dictate the splitting patterns (multiplicity) and coupling constants of the protons. An N-H proton is also expected, which may be broad and its chemical shift can be solvent-dependent.[6]

-

¹³C NMR: We expect to see 8 distinct carbon signals, as there is no molecular symmetry. The two carbonyl carbons will be significantly downfield (>160 ppm). The remaining six signals will be in the aromatic region (110-150 ppm).[7] The carbon directly attached to the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the complex aromatic region.[8]

-

Sample Preparation:

-

¹H NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹³C NMR: Dissolve 20-50 mg of the compound in ~0.6 mL of the same deuterated solvent.

-

-

Data Acquisition:

-

Acquire a standard 1D ¹H spectrum.

-

Acquire a standard 1D proton-decoupled ¹³C spectrum.

-

(Optional but highly recommended): 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to definitively establish connectivity.

-

Data Presentation: Expected NMR Data for 5-Bromoisatin (in DMSO-d₆)

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.10 | s (broad) | 1H | N-H | Labile proton, broad signal. |

| ~7.70 | d | 1H | H-4 | Doublet due to coupling with H-6 (meta, small J). |

| ~7.65 | dd | 1H | H-6 | Doublet of doublets due to coupling with H-7 (ortho) and H-4 (meta). |

| ~7.00 | d | 1H | H-7 | Doublet due to coupling with H-6 (ortho). |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~184.0 | C-3 (Ketone C=O) | Ketone carbonyls are typically highly deshielded. |

| ~159.0 | C-2 (Amide C=O) | Amide carbonyls are slightly more shielded than ketones. |

| ~150.0 | C-7a | Quaternary carbon adjacent to nitrogen. |

| ~138.0 | C-6 | Aromatic CH. |

| ~127.0 | C-4 | Aromatic CH. |

| ~118.0 | C-3a | Quaternary carbon. |

| ~115.0 | C-5 (C-Br) | Carbon bonded to bromine. |

| ~114.0 | C-7 | Aromatic CH. |

Chapter 5: The Grand Unification - Synergistic Data Interpretation

No single technique provides the answer. The power of this analytical workflow lies in the synergy between the methods. Each result serves as a validation check for the others, building an irrefutable case for a single chemical structure.

The Logical Workflow:

-

Foundation (DoU): A DoU of 6 establishes the need for a complex aromatic/ring system.

-

Confirmation (MS): HRMS confirms the elemental formula C8H6BrNO, and the M+/M+2 pattern proves the presence of one bromine atom.

-

Functional Groups (IR): IR data identifies key architectural elements: an N-H group, two distinct carbonyls (ketone and amide), and an aromatic ring.

-

Connectivity (NMR): ¹H and ¹³C NMR provide the final map. The number of signals, their chemical shifts, and splitting patterns allow for the assembly of the fragments identified by IR into the final structure of 5-bromoisatin.

This systematic process, moving from general features to specific connectivity, minimizes ambiguity and ensures a high degree of confidence in the proposed structure.

Caption: General workflow for structural elucidation of C8H6BrNO.

Chapter 6: The Gold Standard - Single Crystal X-Ray Crystallography

While the combination of spectroscopic methods provides a virtually certain structural assignment, single-crystal X-ray crystallography is the ultimate arbiter, providing an unambiguous, three-dimensional map of the atoms in space.[9][10] It is considered the gold standard for structural proof in chemical research and drug development.

Expertise in Action: This technique relies on the ability to grow a high-quality single crystal of the compound. An intense beam of X-rays is diffracted by the electron clouds of the atoms in the crystal lattice.[11] By measuring the angles and intensities of these diffracted beams, a 3D electron density map can be calculated, from which the precise positions of all atoms can be determined. This not only confirms the proposed connectivity but also provides detailed information on bond lengths, bond angles, and stereochemistry.[12]

High-Level Experimental Protocol

-

Crystallization: The most critical and often challenging step. The compound is dissolved in a suitable solvent system and allowed to slowly evaporate or cool, or have an anti-solvent diffuse into it, with the goal of forming a single, defect-free crystal.[10]

-

Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer, cooled in a stream of nitrogen gas, and irradiated with monochromatic X-rays. The crystal is rotated, and a series of diffraction patterns are collected on a detector.[9]

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then computationally refined against the experimental data to yield the final, highly accurate atomic coordinates.

The final output is a definitive 3D structure that serves to confirm all previous spectroscopic deductions.

Caption: Convergence of data to confirm the final structure.

Conclusion

The structural elucidation of a compound with the formula C8H6BrNO is a testament to the power of a synergistic analytical approach. By beginning with the foundational Degree of Unsaturation, we establish the structural possibilities. Mass spectrometry and IR spectroscopy then provide confirmation of the elemental formula and key functional groups, respectively. Finally, NMR spectroscopy delivers the detailed connectivity map, allowing for the confident assembly of the molecular structure. While this spectroscopic toolkit can lead to a highly confident assignment, single-crystal X-ray crystallography stands as the ultimate authority for absolute structural proof. This integrated workflow, grounded in logic and validated at each step, represents a robust and reliable strategy for researchers, scientists, and drug development professionals facing the challenge of molecular structure determination.

References

-

Saeed, A., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. Pharmaceutical Chemistry Journal, 57(2), 196-203. Available at: [Link]

-

Asghar, M. A., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 23-34. Available at: [Link]

-

ResearchGate (2020). Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives with Proven Pharmacophoric Moiety. ResearchGate. Available at: [Link]

-

Journal of Chemical Health Risks (2024). Synthesis Characterization, Biological Evaluation of Acetyl Substituted Heterocyclic Isatin Derivatives. Journal of Chemical Health Risks. Available at: [Link]

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. Available at: [Link]

-

Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Biophysical Journal, 80(5), 2093–2109. Available at: [Link]

-

Journal of Xi'an Shiyou University (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Journal of Xi'an Shiyou University. Available at: [Link]

-

Chemistry LibreTexts (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [Link]

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

-

Chemistry LibreTexts (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

G. L. Levit, et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Russian Journal of Organic Chemistry, 52(7), 1032-1042. Available at: [Link]

-

University of Calgary (n.d.). Carbonyl - compounds - IR - spectroscopy. University of Calgary. Available at: [Link]

-

Chemistry LibreTexts (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

Chemistry LibreTexts (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

Wikipedia (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

-

ResearchGate (n.d.). X-Ray Crystallography of Chemical Compounds. ResearchGate. Available at: [Link]

-

Martin, G. E., & Smith, R. V. (2011). X-Ray Crystallography of Chemical Compounds. Current pharmaceutical analysis, 7(2), 71–85. Available at: [Link]

-

Chemistry LibreTexts (2023). X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]

-

Magritek (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Magritek. Available at: [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Interpretation of 2-Bromo-3-methoxybenzonitrile

This guide provides an in-depth analysis of the predicted spectroscopic data for 2-Bromo-3-methoxybenzonitrile, a substituted aromatic nitrile of interest in synthetic chemistry and drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will dissect the spectral features anticipated for this molecule. This document is intended for researchers, scientists, and professionals in drug development who rely on spectroscopic techniques for structural elucidation and chemical characterization.

Introduction

This compound (C₈H₆BrNO) is a polysubstituted aromatic compound. The arrangement of its functional groups—a nitrile, a bromine atom, and a methoxy group on the benzene ring—creates a unique electronic environment that gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis and purity. In the absence of readily available experimental spectra, a predictive approach based on well-established substituent effects and data from analogous compounds provides a robust framework for interpretation.

The structural characteristics influencing the spectra include the electron-withdrawing nature of the nitrile group and the bromine atom, and the electron-donating character of the methoxy group. The interplay of these electronic effects, along with steric interactions, governs the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we anticipate three distinct signals in the aromatic region and one signal for the methoxy group protons. The chemical shifts of the aromatic protons are influenced by the anisotropic field of the benzene ring and the electronic effects of the substituents.[1] An electron-withdrawing group tends to shift proton signals downfield, while an electron-donating group typically causes an upfield shift.[2]

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.35 - 7.45 | Doublet of doublets (dd) or Triplet (t) | J ≈ 8.0, 1.5 |

| H-5 | 7.05 - 7.15 | Doublet of doublets (dd) | J ≈ 8.0, 1.0 |

| H-6 | 7.20 - 7.30 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 |

| -OCH₃ | 3.85 - 3.95 | Singlet (s) | N/A |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Protons (H-4, H-5, H-6): The three aromatic protons are chemically non-equivalent and are expected to appear as a complex set of multiplets in the range of δ 7.05-7.45 ppm.

-

The proton at the C-4 position (H-4) is situated between the electron-withdrawing bromine and nitrile groups (meta to nitrile, ortho to bromo). It is expected to be a doublet of doublets or a triplet, coupled to H-5 and H-6.

-

The proton at the C-5 position (H-5) is ortho to the electron-donating methoxy group and para to the bromine atom. This proton is expected to be the most shielded (upfield) of the aromatic signals. It will likely appear as a doublet of doublets, coupled to H-4 and H-6.

-

The proton at the C-6 position (H-6) is ortho to the electron-withdrawing nitrile group and meta to the methoxy group, leading to a downfield shift. It should appear as a doublet of doublets, coupled to H-4 and H-5. The ortho-coupling (to H-5) will be around 7-10 Hz, and the meta-coupling (to H-4) will be smaller, around 2-3 Hz.[3]

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet.[4] Their chemical shift is anticipated to be in the range of δ 3.85-3.95 ppm, which is characteristic for methoxy groups attached to an aromatic ring.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. In this compound, we expect to see eight distinct signals, corresponding to the six carbons of the benzene ring, the nitrile carbon, and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the nature of the attached substituents.[5]

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-CN) | 115 - 120 |

| C-2 (-Br) | 110 - 115 |

| C-3 (-OCH₃) | 155 - 160 |

| C-4 | 125 - 130 |

| C-5 | 115 - 120 |

| C-6 | 130 - 135 |

| -C≡N | 117 - 122 |

| -OCH₃ | 55 - 60 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aromatic Carbons (C1-C6): The six aromatic carbons are all chemically non-equivalent and will each give a distinct signal in the typical aromatic region of δ 110-160 ppm.[1]

-

C-1 and C-2: The carbons directly attached to the electron-withdrawing nitrile and bromine groups (C-1 and C-2) are expected to be significantly shielded due to the "ipso" effect of these substituents.

-

C-3: The carbon bearing the methoxy group (C-3) will be the most deshielded (downfield) of the aromatic carbons due to the strong electron-donating and deshielding effect of the oxygen atom.

-

C-4, C-5, C-6: The remaining aromatic carbons will have chemical shifts determined by their position relative to the three substituents. C-6, being ortho to the nitrile group, is expected to be deshielded compared to C-4 and C-5.

-

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the range of δ 117-122 ppm.[6]

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to have a chemical shift in the range of δ 55-60 ppm.[4]

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium to Weak |

| C-H (alkane in -OCH₃) | 2950 - 2850 | Medium |

| C≡N (nitrile) | 2240 - 2220 | Strong, Sharp |

| C=C (aromatic) | 1600 - 1450 | Medium to Strong |

| C-O (ether) | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | Strong |

| C-Br | 680 - 515 | Medium to Strong |

Interpretation of the Predicted IR Spectrum

-

C≡N Stretch: The most characteristic peak in the IR spectrum of this compound will be the strong and sharp absorption band for the nitrile (C≡N) stretch, expected in the 2240-2220 cm⁻¹ region.[7] For aromatic nitriles, this peak is at a lower wavenumber compared to saturated nitriles due to conjugation.

-

Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations will appear as a group of weak to medium bands above 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.[8]

-

C-O Ether Stretches: The strong absorption bands corresponding to the asymmetric and symmetric C-O stretching of the aryl ether linkage are expected around 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹, respectively.

-

C-H Alkane Stretch: The C-H stretching of the methyl group in the methoxy substituent will be observed in the 2950-2850 cm⁻¹ region.

-

C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 680-515 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we would expect to see a molecular ion peak and several characteristic fragment ions. The presence of bromine is readily identifiable due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in M+ and M+2 peaks of nearly equal intensity.[9]

Predicted Mass Spectrometry Data

| m/z | Ion | Comments |

| 211/213 | [C₈H₆BrNO]⁺ | Molecular ion (M⁺), showing the characteristic 1:1 isotopic pattern for bromine. |

| 196/198 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 183/185 | [M - CO]⁺ | Loss of carbon monoxide. |

| 132 | [M - Br]⁺ | Loss of a bromine radical. |

| 102 | [M - Br - CH₂O]⁺ | Subsequent loss of formaldehyde from the [M - Br]⁺ ion. |

| 76 | [C₆H₄]⁺ | Benzene ring fragment. |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak (M⁺) is expected at m/z 211 and 213, corresponding to the masses of the molecule with ⁷⁹Br and ⁸¹Br, respectively. The near 1:1 ratio of these peaks is a definitive indicator of the presence of one bromine atom.

-

Key Fragmentation Pathways:

-

A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a peak at m/z 196/198.[10]

-

Loss of a bromine radical (•Br) from the molecular ion would result in a fragment at m/z 132.

-

Subsequent fragmentation of the [M - Br]⁺ ion could involve the loss of formaldehyde (CH₂O) from the methoxy group, yielding an ion at m/z 102.

-

The appearance of a peak at m/z 76 would suggest the formation of a benzyne fragment.

-

Experimental Workflow and Data Validation

To validate these predictions, the following experimental protocols would be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Calibrate the chemical shifts using the residual solvent peak as an internal standard. Integrate the ¹H signals and analyze the multiplicities and coupling constants.

Infrared Spectroscopy Protocol

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum should be recorded and automatically subtracted.[1]

-

Analysis: Identify the characteristic absorption bands and compare them to the predicted frequencies.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: Identify the molecular ion peak (including its isotopic pattern) and major fragment ions to deduce the fragmentation pathways.

Visualizations

Caption: Molecular structure of this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This guide has provided a detailed, predictive interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. By applying fundamental spectroscopic principles and leveraging data from analogous structures, a comprehensive spectral profile has been constructed. The predicted data serves as a valuable reference for scientists working with this compound, aiding in its identification, characterization, and quality control. The outlined experimental workflows provide a clear path for the empirical validation of these predictions.

References

- Benchchem. A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers.

-

JoVE. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(7), 877–881. Available at: [Link]

-

ChemistryViews. (2018). Substituent Effects on Benzene Rings. Available at: [Link]

-

Sato, H., et al. (2020). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available at: [Link]

-

Stenutz, R. NMR chemical shift prediction of benzenes. Available at: [Link]

-

Chem.ucla.edu. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]

-

Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Available at: [Link]

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... Available at: [Link]

-

S. V., et al. (2017). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. ResearchGate. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

ACD/Labs. Methoxy groups just stick out. Available at: [Link]

-

University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. Available at: [Link]

-

Chemaxon. NMR Predictor. Available at: [Link]

-

CASPRE. 13C NMR Predictor. Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

Scribd. Predict 13C Carbon NMR Spectra. Available at: [Link]

-

UCSC. IR Tables. Available at: [Link]

-

ACD/Labs. NMR Prediction. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

PubMed Central. Inferring the nominal molecular mass of an analyte from its electron ionization mass spectrum. Available at: [Link]

-

CFM-ID. Spectra Prediction. Available at: [Link]

-

CNR. Predict 1H NMR. Available at: [Link]

-

ResearchGate. How to predict IR Spectra? Available at: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

-

Cheminfo.org. IR spectra prediction. Available at: [Link]

-

Wikipedia. Infrared spectroscopy correlation table. Available at: [Link]

-

Allen, F., et al. (2021). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Metabolites, 11(10), 675. Available at: [Link]

-

Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

-

University of California, Davis. IR handout.pdf. Available at: [Link]

-

PubMed Central. Quantum Chemistry-Based Prediction of Electron Ionization Mass Spectra for Environmental Chemicals. Available at: [Link]

-

YouTube. (2023). How to Predict NMR in ChemDraw. Available at: [Link]

-

ChemRxiv. Quantum chemistry based prediction of electron ionization mass spectra for environmental chemicals. Available at: [Link]

-

NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

-

Rowan Newsletter. (2025). Predicting Infrared Spectra and Orb-v3. Available at: [Link]

-

Scribd. 2C3MOBN. Available at: [Link]

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243) [np-mrd.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. readchemistry.com [readchemistry.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-3-methoxybenzonitrile

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development and materials science, a thorough understanding of NMR data is critical for the unambiguous identification and characterization of novel compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-3-methoxybenzonitrile, a substituted aromatic compound with applications in organic synthesis.

The structural complexity of this compound, featuring a trisubstituted benzene ring with a bromine atom, a methoxy group, and a nitrile group, gives rise to a nuanced and informative NMR profile. This document will dissect the spectral features, explaining the causal relationships between the molecular structure and the observed chemical shifts and coupling patterns. By grounding the interpretation in the fundamental principles of NMR and referencing established methodologies, this guide aims to serve as a trusted resource for scientists requiring a deep and practical understanding of NMR spectroscopy.

Molecular Structure and NMR-Active Nuclei

The foundation of interpreting any NMR spectrum is a clear understanding of the molecule's structure and the magnetic properties of its constituent atoms.

Caption: Standardized workflow for NMR data acquisition and analysis.

Conclusion and Future Directions

This guide has provided a comprehensive technical overview of the ¹H and ¹³C NMR spectra of this compound. The detailed analysis of chemical shifts, coupling constants, and peak assignments, grounded in the principles of NMR spectroscopy, serves as a robust framework for the structural elucidation of this and similar substituted aromatic compounds. The provided experimental protocol underscores the importance of rigorous methodology in obtaining high-quality, reproducible NMR data.

For further structural confirmation and to resolve any ambiguities in assignments, advanced 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be employed. These experiments would provide definitive evidence for proton-proton and proton-carbon correlations, solidifying the structural assignment.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- (n.d.).

- (n.d.).

- Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-80.

-

The Royal Society of Chemistry. (2024). Supplementary Information. Retrieved from [Link]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- (n.d.).

- Massachusetts Institute of Technology. (n.d.). 8.

- University College London. (n.d.). Sample Preparation.

- Cornell University. (n.d.).

- (n.d.).

- Beilstein Journals. (n.d.).

- Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.

- (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.

- The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I)

- ChemicalBook. (n.d.). 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 1H NMR spectrum.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- (n.d.).

- (n.d.). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile.

- ChemicalBook. (n.d.). 2-Methoxybenzonitrile(6609-56-9) 13C NMR spectrum.

- (n.d.).

- ChemicalBook. (n.d.). 2-Bromo-4-methoxybenzonitrile(140860-51-1) 1H NMR spectrum.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Kwan, E. E. (2012). Lecture 3: Coupling Constants.

FT-IR and Raman spectroscopy of 2-Bromo-3-methoxybenzonitrile

An In-depth Technical Guide to the Vibrational Spectroscopy of 2-Bromo-3-methoxybenzonitrile

Authored by: A Senior Application Scientist

Foreword: The Vibrational Fingerprint of a Key Aromatic Intermediate

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of intermediates is paramount. This compound, a substituted aromatic nitrile, represents a class of compounds whose utility is defined by the specific arrangement of its functional groups. Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful, non-destructive approach to confirm molecular identity, assess purity, and probe the electronic environment of these functional groups.

This guide provides a comprehensive exploration of the FT-IR and Raman spectroscopic analysis of this compound. We will move beyond a simple recitation of spectral data, delving into the theoretical underpinnings, the rationale behind experimental protocols, and a detailed interpretation of the vibrational signatures. This document is intended for researchers, analytical scientists, and process chemists who require a robust understanding of how to apply these techniques for the unambiguous characterization of complex organic molecules.

Theoretical Framework: The Synergy of FT-IR and Raman Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. When a molecule absorbs infrared radiation or scatters incident light, it can be excited to a higher vibrational state. The specific frequencies of energy that cause these transitions are unique to the molecule's structure, acting as a "molecular fingerprint."[1]

FT-IR and Raman spectroscopy are governed by different quantum mechanical selection rules, making them complementary rather than redundant techniques.[2][3]

-

FT-IR Spectroscopy : This is an absorption technique.[3] A vibrational mode is "IR-active" if it produces a change in the molecule's net dipole moment.[1] Highly polar functional groups, such as the nitrile (C≡N) and methoxy (C-O) groups, typically yield strong absorption bands in the FT-IR spectrum.

-

Raman Spectroscopy : This is a scattering technique.[3] A vibrational mode is "Raman-active" if it causes a change in the molecule's polarizability. Symmetrical, non-polar bonds and bonds involving heavier atoms, such as the aromatic ring breathing modes and the C-Br bond, often produce strong signals in the Raman spectrum.[2]

The combined application of both methods provides a more complete vibrational profile of this compound, enabling a more confident and detailed structural assignment.[2]

Molecular Structure and Vibrational Mode Prediction

The interpretation of the vibrational spectra of this compound is grounded in understanding its constituent functional groups and their expected vibrational frequencies. The molecule consists of a trisubstituted benzene ring, which significantly influences the electronic distribution and, consequently, the bond strengths and vibrational energies.

Below is a diagram of the molecular structure.

Caption: Molecular structure of this compound.

To aid in the assignment of experimental spectra, computational methods such as Density Functional Theory (DFT) are invaluable.[4][5] Calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict the vibrational frequencies and intensities for both IR and Raman spectra.[6][7][8] These theoretical predictions, when appropriately scaled, provide an authoritative basis for assigning complex vibrational modes.[5][8]

Experimental Protocols: A Self-Validating Workflow

The acquisition of high-quality, reproducible spectra is contingent upon meticulous sample preparation and instrument operation. The following protocols are designed to ensure data integrity.

FT-IR Spectroscopy: Attenuated Total Reflectance (ATR)

ATR is often the preferred method for solid powders due to its simplicity and speed, requiring minimal sample preparation.[9]

Methodology:

-

Crystal Cleaning: Begin by cleaning the ATR crystal (typically diamond or germanium) with a suitable solvent, such as isopropanol, and a lint-free wipe to remove any residues.[10]

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to computationally subtract the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and H₂O) from the sample spectrum.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.[9]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for achieving a strong, high-quality signal.[9]

-

Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹.

-